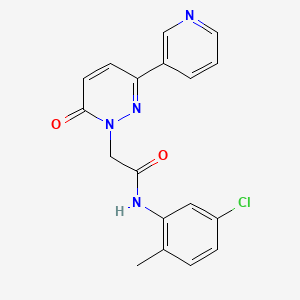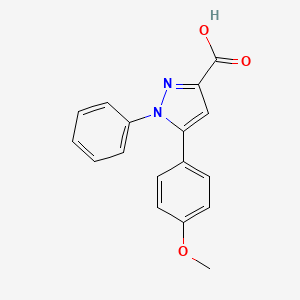
5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid, commonly known as MPPCA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of pyrazole derivatives and has shown promising results in scientific research for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid has been the subject of extensive study in the realm of synthesis and structural analysis. Notable works in this area include the synthesis and spectroscopic evaluation of related compounds, showcasing their molecular structure and properties. For instance, Demir et al. (2010) synthesized and characterized a related compound, highlighting its molecular geometry, vibrational frequencies, and molecular electrostatic potential through various spectroscopic techniques and computational methods (Demir et al., 2010). Furthermore, Kumarasinghe et al. (2009) synthesized derivatives of the compound, emphasizing the importance of X-ray crystallography for unambiguous structure determination and highlighting the unique molecular conformations and hydrogen bonding patterns (Kumarasinghe et al., 2009).
Nonlinear Optical Properties
- The compound and its derivatives have been investigated for their nonlinear optical properties, a field of interest due to the potential applications in photonics and optoelectronics. Ö. Tamer et al. (2015) conducted a combined experimental and theoretical study on a related compound, revealing its nonlinear optical activity due to the small energy gap between the frontier molecular orbitals (Ö. Tamer et al., 2015).
Chemical Reactivity and Applications
- The reactivity of the compound has been explored in various chemical reactions, leading to the synthesis of new structures with potential applications in different fields. For instance, Yue et al. (2010) synthesized a series of compounds from a pyrazole carboxylic acid derivative, exploring their auxin activities and their potential as wheat germicides (Yue et al., 2010). Similarly, Fedotov et al. (2022) studied the synthesis of triazolo[3,4-b][1,3,4]thiadiazoles derivatives, investigating their properties and biological potential, highlighting their interaction with biological targets (Fedotov et al., 2022).
Mecanismo De Acción
Target of Action
The primary target of 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid is the enzyme [Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial . This enzyme plays a key role in the regulation of glucose and fatty acid metabolism and homeostasis .
Mode of Action
The compound interacts with its target enzyme in a way that inhibits its activity . The exact molecular basis for this allosteric inhibition remains unclear . In silico docking studies and molecular dynamics simulations suggest that the compound occupies the substrate-binding pocket of one monomer, while the substrate fatty acid is bound at the catalytic center of another monomer within the enzyme dimer . This interaction alters the enzyme-inhibitor interactions, inducing a reduced inhibitory potency .
Biochemical Pathways
The inhibition of the target enzyme affects the metabolic pathways of glucose and fatty acids
Pharmacokinetics
The compound’s interaction with its target suggests that it is able to reach the intracellular environment where the enzyme is located
Result of Action
The primary result of the compound’s action is the inhibition of the target enzyme, leading to alterations in glucose and fatty acid metabolism
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-1-phenylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-14-9-7-12(8-10-14)16-11-15(17(20)21)18-19(16)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTUBBDWYWRICU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2474471.png)

![2-(1,3-Benzodioxol-5-yl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2474474.png)

![[2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2474477.png)

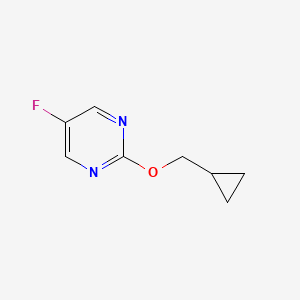
![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2474482.png)
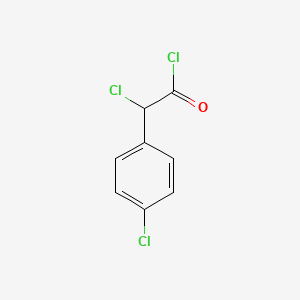
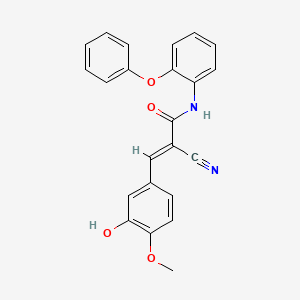
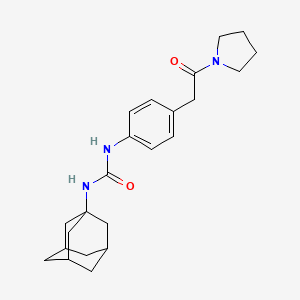
![1-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-2-oxopyridine-4-carboxylic acid](/img/structure/B2474487.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2474488.png)
